molecular formula C15H25NO3 B7509901 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No. B7509901
M. Wt: 267.36 g/mol
InChI Key: IFYGHPYEWBMRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, also known as CYT387, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It is currently being researched for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone selectively inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can block the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In animal models of rheumatoid arthritis and psoriasis, it has been shown to reduce inflammation and improve symptoms. 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been shown to enhance the immune response in animal models of cancer, suggesting a potential role in immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is its selectivity for the JAK family of enzymes, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease and cell type being studied. Additionally, its effects on normal cells and tissues have not been fully characterized, which may limit its clinical use.

Future Directions

There are several potential future directions for research on 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the development of more potent and selective JAK inhibitors with fewer side effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone on normal cells and tissues, as well as its potential long-term effects on patients.

Synthesis Methods

The synthesis of 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone involves several steps, including the reaction of 4,5-dihydro-1,2-oxathiin-3-ylidene with cyclohexylmagnesium bromide, followed by the reaction of the resulting intermediate with N-methyl-1,4-dioxaspiro[4.5]decan-8-amine. The final step involves the reaction of the intermediate with ethyl chloroacetate to produce 2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone.

Scientific Research Applications

2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-14(12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)18-10-11-19-15/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYGHPYEWBMRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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